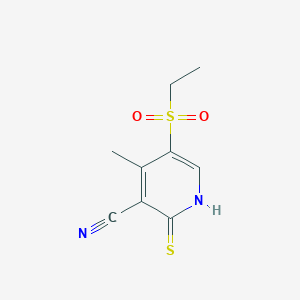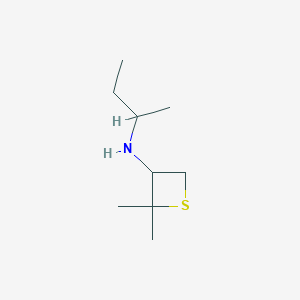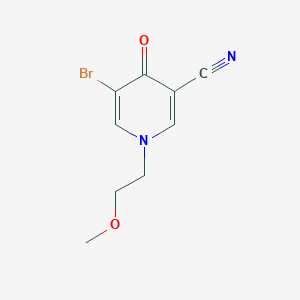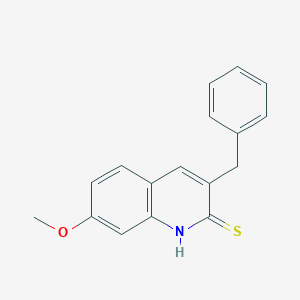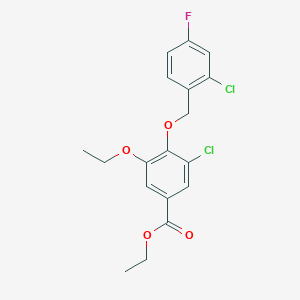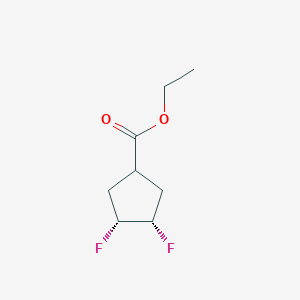
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate is a chemical compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and an ethyl ester group attached to the carboxylate functional group. The stereochemistry of the compound is defined by the (1r,3R,4S) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative, which is then subjected to fluorination reactions to introduce the fluorine atoms at the desired positions.
Fluorination: The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor
Esterification: The carboxylate group is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorinated positions to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,4-dihydroxycyclopentanecarboxylate: Lacks fluorine atoms, resulting in different chemical and biological properties.
Ethyl 3,4-dichlorocyclopentanecarboxylate: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Ethyl 3,4-dibromocyclopentanecarboxylate: Bromine atoms confer different steric and electronic effects compared to fluorine.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions.
Eigenschaften
Molekularformel |
C8H12F2O2 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
ethyl (3S,4R)-3,4-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12F2O2/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7H,2-4H2,1H3/t5?,6-,7+ |
InChI-Schlüssel |
IUNGYIKEKVKPOM-DGUCWDHESA-N |
Isomerische SMILES |
CCOC(=O)C1C[C@H]([C@H](C1)F)F |
Kanonische SMILES |
CCOC(=O)C1CC(C(C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


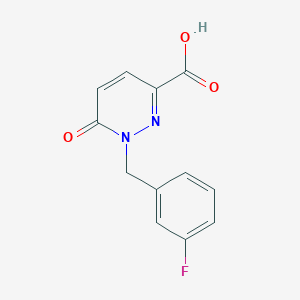

![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
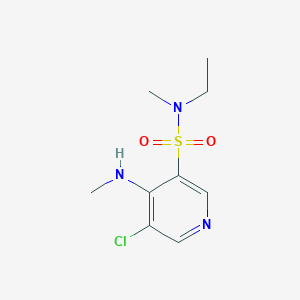
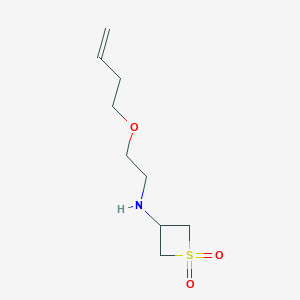
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
